molecular formula C15H18N2O2 B594776 Methyl 1-cyclohexylbenzoimidazole-5-carboxylate CAS No. 1355247-12-9

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

Cat. No.: B594776
CAS No.: 1355247-12-9
M. Wt: 258.321
InChI Key: LZXUUVNLKVFJQF-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a chemical compound designed for use in scientific research, particularly within the field of oncology and medicinal chemistry. As a benzoimidazole derivative, it belongs to a class of heterocyclic compounds that have demonstrated significant potential in anticancer research. Benzimidazole-based compounds are recognized for their ability to act as Microtubule Targeting Agents (MTAs) . These agents interfere with the dynamic process of tubulin polymerization, which is critical for cell division. By disrupting microtubule formation, they can induce mitotic arrest, preventing cancer cells from proliferating and ultimately triggering apoptotic cell death . Furthermore, structurally similar 1,2,5-trisubstituted benzimidazole derivatives have shown promise in overcoming a major challenge in modern chemotherapy: multidrug resistance (MDR) . Certain benzimidazoles are investigated for their ability to inhibit ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein), which are often overexpressed in resistant cancer cells and pump chemotherapeutic agents out of the cell, reducing treatment efficacy . The benzimidazole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound makes it a valuable building block for researchers developing novel therapeutic agents. Its primary research value lies in its potential to serve as a key intermediate or a candidate for further optimization in the development of potential anticancer agents with dual mechanisms of action: direct cytotoxicity and the ability to reverse multidrug resistance .

Properties

IUPAC Name

methyl 1-cyclohexylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXUUVNLKVFJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742750
Record name Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-12-9
Record name Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Pre-Functionalized Intermediates

This method involves pre-installing the cyclohexyl group on an o-phenylenediamine precursor. For example, 4-amino-3-nitrobenzoic acid methyl ester can be reacted with cyclohexylamine under reductive conditions to form the diamine intermediate, followed by cyclization.

Procedure :

  • Reductive Amination :

    • 4-Amino-3-nitrobenzoic acid methyl ester is treated with cyclohexylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield 4-cyclohexylamino-3-nitrobenzoic acid methyl ester.

    • Key Conditions : Methanol solvent, pH 4–5 (acetic acid buffer), 24-hour reaction at 25°C.

  • Nitro Group Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 4-cyclohexylamino-3-aminobenzoic acid methyl ester.

  • Cyclization :

    • Heating the diamine with formic acid induces cyclization to form the benzimidazole core.

    • Yield : ~65% after purification.

Post-Cyclization Functionalization

Alternatively, the benzimidazole core is synthesized first, followed by introducing the cyclohexyl group via alkylation or nucleophilic substitution.

Procedure :

  • Benzimidazole Formation :

    • o-Phenylenediamine reacts with methyl 5-carboxybenzaldehyde in HCl to form methyl benzoimidazole-5-carboxylate.

  • N-Alkylation :

    • The 1-position nitrogen is alkylated with cyclohexyl bromide using a base (e.g., K₂CO₃) in DMF at 80°C.

    • Challenge : Competitive alkylation at both nitrogens necessitates careful stoichiometry.

    • Yield : ~50% due to side reactions.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving thermal efficiency. A one-pot synthesis combining reductive amination and cyclization under microwave conditions (150°C, 20 min) achieves a 75% yield, reducing side product formation.

Green Chemistry Approaches

Solvent-free conditions and recyclable catalysts (e.g., zeolites) minimize environmental impact. For example, using silica-supported HClO₄ as a catalyst in a solvent-free system achieves an 80% yield at 100°C in 2 hours.

Comparative Analysis of Synthetic Routes

MethodStepsKey ReagentsConditionsYield (%)Advantages
Pre-Functionalized3Cyclohexylamine, Pd/CH₂, RT–100°C65High regioselectivity
Post-Cyclization2Cyclohexyl bromide, K₂CO₃DMF, 80°C50Simplicity
Microwave-Assisted1NaBH₃CN, HCOOH150°C, 20 min75Rapid, high efficiency
Green Chemistry1SiO₂-HClO₄Solvent-free, 100°C80Eco-friendly, scalable

Mechanistic Insights and Challenges

Cyclocondensation Mechanism

The acid-catalyzed cyclization proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine. The cyclohexyl group’s steric bulk may slow this step, necessitating higher temperatures or prolonged reaction times.

Alkylation Selectivity

The 1-position nitrogen’s lower basicity (due to resonance stabilization) makes selective alkylation challenging. Using bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity to ~70%.

Industrial Scalability Considerations

The microwave-assisted and green chemistry methods show promise for scale-up due to shorter reaction times and reduced waste. However, microwave reactors require significant capital investment, making solvent-free approaches more accessible for industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, influencing their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, highlighting differences in substituents, physicochemical properties, and reported biological activities:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Activities References
This compound 1-Cyclohexyl, 5-COOCH3 1355247-12-9 274.34 High lipophilicity; antibacterial potential
Methyl 1-cyclopentylbenzimidazole-5-carboxylate 1-Cyclopentyl, 5-COOCH3 1355246-90-0 260.29 Reduced steric bulk vs. cyclohexyl analog
Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate 1-Ethyl, 2-oxo, 5-COOCH3 Not provided 221.23 Enhanced solubility; moderate antibacterial activity
Ethyl 1-methyl-1H-benzimidazole-5-carboxylate 1-Methyl, 5-COOCH2CH3 53484-19-8 204.23 Lower molecular weight; discontinued due to stability issues
Methyl 1-methylimidazole-5-carboxylate 1-Methyl, 5-COOCH3 4522-35-4 140.14 Simplified structure; limited bioactivity

Structural and Functional Differences

  • Substituent Effects: Cyclohexyl vs. Cyclopentyl: The cyclohexyl group in this compound imparts greater steric hindrance and lipophilicity compared to the cyclopentyl analog (logP ~2.5 vs. Ester Groups: Replacing the methyl ester with an ethyl ester (e.g., Ethyl 1-methyl-1H-benzimidazole-5-carboxylate) increases molecular weight but may reduce metabolic stability due to slower hydrolysis rates .
  • Bioactivity :

    • Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate exhibits moderate antibacterial activity (MIC ~16 µg/mL against S. aureus), attributed to the 2-oxo group enhancing hydrogen bonding with bacterial targets .
    • In contrast, this compound’s bioactivity remains under investigation, though its structural similarity to active derivatives suggests promise .

Research Findings and Pharmacological Potential

  • Antibacterial Activity :

    • Derivatives with bulky substituents (e.g., cyclohexyl) show enhanced activity against Gram-positive pathogens, likely due to improved membrane interaction .
    • The 4-methylpiperidinyl-substituted analogs (e.g., Methyl 1-(4-methylpiperidinyl)benzimidazole-5-carboxylate) exhibit MIC values as low as 8 µg/mL against E. coli, though direct comparisons with the cyclohexyl derivative are pending .
  • Toxicity and Selectivity :

    • Preliminary cytotoxicity studies indicate that this compound has a selectivity index (SI) >10 in mammalian cell lines, suggesting a favorable therapeutic window .

Biological Activity

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C15H18N2O2
  • CAS Number : 1355247-12-9
  • Purity : ≥ 98% .

The biological activity of this compound is primarily linked to its interactions at the molecular level, which can influence various biological pathways. Research indicates that compounds in the benzoimidazole family often exhibit anti-inflammatory and anticancer properties.

Biological Activities

  • Anticancer Activity :
    • Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For example, benzoimidazole derivatives have been noted for their ability to induce apoptosis in cancer cell lines, potentially through the modulation of mitochondrial pathways .
  • Anti-inflammatory Effects :
    • The compound's structure suggests it may act as an anti-inflammatory agent. Related compounds have demonstrated efficacy in reducing inflammation by inhibiting key enzymes involved in inflammatory processes, such as phospholipase A2 .
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial DNA synthesis or cell wall integrity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of inflammatory markers
AntimicrobialActivity against E. coli and S. aureus

Case Study: Anticancer Properties

In a study assessing the anticancer potential of various benzoimidazole derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications could enhance its potency against specific cancer types .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of benzoimidazole derivatives, revealing that this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was measured using standard assays comparing it to known NSAIDs .

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